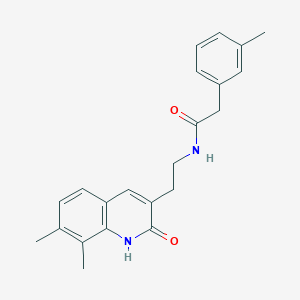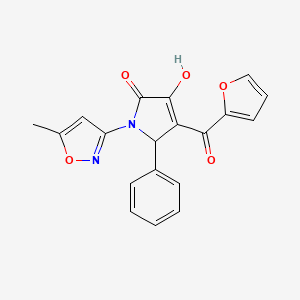
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(m-tolyl)acetamide, also known as DMQX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMQX is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in the regulation of neuronal activity in the central nervous system.
作用機序
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(m-tolyl)acetamide acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA subtype. By binding to the receptor and preventing the binding of glutamate, N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(m-tolyl)acetamide blocks the ion channel and inhibits the influx of calcium ions, which is necessary for the depolarization of the postsynaptic neuron. This results in the suppression of excitatory neurotransmission and the modulation of neuronal activity.
Biochemical and Physiological Effects:
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(m-tolyl)acetamide has been shown to have a range of biochemical and physiological effects, depending on the specific system and experimental conditions. In general, N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(m-tolyl)acetamide has been found to reduce the amplitude and frequency of excitatory postsynaptic currents, decrease the release of neurotransmitters, and modulate the plasticity of synapses. In addition, N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(m-tolyl)acetamide has been shown to have neuroprotective effects in models of ischemia and epilepsy, potentially through its ability to reduce glutamate-mediated excitotoxicity.
実験室実験の利点と制限
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(m-tolyl)acetamide has several advantages as a tool for scientific research, including its high potency and selectivity for the AMPA receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including its potential off-target effects, its short half-life, and the need for careful dosing and administration to avoid unwanted effects.
将来の方向性
There are several potential future directions for the use of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(m-tolyl)acetamide in scientific research. One area of interest is the development of more selective and potent AMPA receptor antagonists, which could provide more precise tools for studying the role of this receptor in various physiological and pathological processes. Another area of interest is the exploration of the potential therapeutic applications of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(m-tolyl)acetamide and related compounds, particularly in the treatment of neurological disorders characterized by glutamate-mediated excitotoxicity. Finally, the use of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(m-tolyl)acetamide in combination with other compounds and techniques, such as optogenetics and chemogenetics, could provide new insights into the complex mechanisms underlying neuronal activity and plasticity.
合成法
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(m-tolyl)acetamide can be synthesized through a multi-step process involving the reaction of 7,8-dimethyl-1,2,3,4-tetrahydroquinoline-2,3-dione with 2-(m-tolyl)ethylamine and acetic anhydride. The resulting product is then purified through recrystallization to obtain N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(m-tolyl)acetamide in a high yield and purity.
科学的研究の応用
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(m-tolyl)acetamide has been widely used in scientific research as a tool to study the role of the ionotropic glutamate receptor in various physiological and pathological processes. The ionotropic glutamate receptor is a key player in synaptic transmission and plasticity, and its dysfunction has been implicated in many neurological disorders, including epilepsy, Alzheimer's disease, and stroke.
特性
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14-5-4-6-17(11-14)12-20(25)23-10-9-19-13-18-8-7-15(2)16(3)21(18)24-22(19)26/h4-8,11,13H,9-10,12H2,1-3H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTKJMLJBJFBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2762071.png)
![5-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2762072.png)
![N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2762074.png)
![1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762075.png)

![7-methoxy-3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2762079.png)
![N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B2762081.png)
![5-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2762084.png)
![4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine](/img/structure/B2762085.png)
![Ethyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2762086.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2762087.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2762089.png)
![N,N'-Bis[2-(1H-indole-3-yl)ethyl]oxamide](/img/structure/B2762090.png)